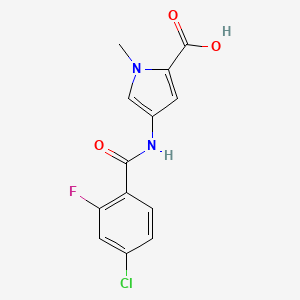
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as CFMP, is a chemical compound that has been studied extensively for its potential use in scientific research. CFMP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been studied extensively for its potential use in scientific research. One of the primary applications of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is in the study of protein-protein interactions. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to be a useful tool for identifying and characterizing protein-protein interactions, particularly those involving transcription factors. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has also been used in the study of kinase activity and the identification of kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to bind to the hydrophobic pocket of certain transcription factors, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can have a range of downstream effects, including changes in gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have a range of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has also been found to have anti-cancer properties and may be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has a number of advantages as a research tool. It is a highly specific inhibitor of protein-protein interactions, making it a useful tool for studying these interactions in a variety of contexts. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, there are also limitations to the use of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its effects on cellular signaling pathways are complex and not well characterized.
Direcciones Futuras
There are a number of future directions for research on 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid. One area of interest is the development of new 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid analogues with improved specificity and potency. Another area of interest is the identification of new protein-protein interactions that can be targeted with 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid. Finally, there is a need for further research into the biochemical and physiological effects of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid, particularly in the context of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate to form 4-chloro-2-fluoro-N-(2-oxo-4-phenylbutyl)aniline. This intermediate is then reacted with methyl isocyanate to form 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid. The synthesis of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Propiedades
IUPAC Name |
4-[(4-chloro-2-fluorobenzoyl)amino]-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3/c1-17-6-8(5-11(17)13(19)20)16-12(18)9-3-2-7(14)4-10(9)15/h2-6H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFMJQFZMNYHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)
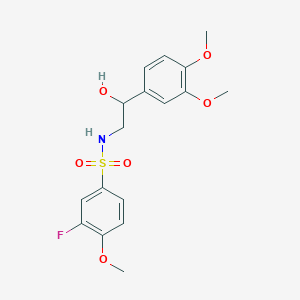
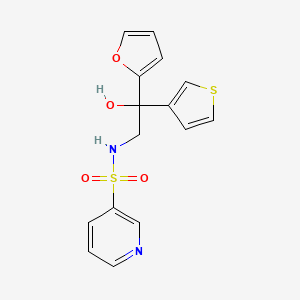
![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)
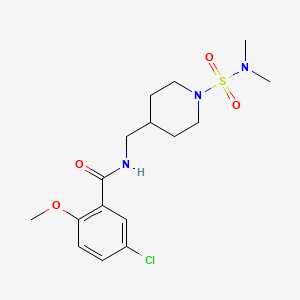
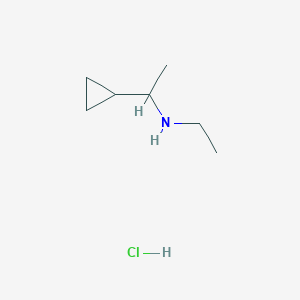
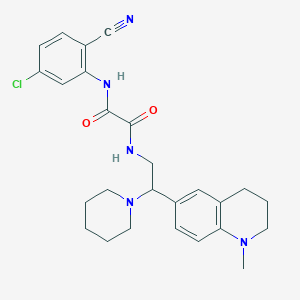

![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)